{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)12-16(22)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLLDZHJUFYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671373 | |
| Record name | tert-Butyl {1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-69-4 | |
| Record name | tert-Butyl {1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with a suitable piperidine derivative and introduce the chlorophenyl group through a Friedel-Crafts acylation reaction. The oxo-ethyl group can be introduced via an oxidation reaction, and the tert-butyl ester group can be added through esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The oxo-ethyl group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: : The oxo-ethyl group can be reduced to form alcohols or amines.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols, amines, or alkanes.
Substitution: : Amides, ethers, or esters.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a building block for bioactive compounds.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the compound could interact with molecular targets through binding to enzymes or receptors, leading to biological effects. The specific pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperidine core substituted at the 4-position with a carbamic acid tert-butyl ester group.
- The N1-position of piperidine is functionalized with a 2-(4-chlorophenyl)-2-oxo-ethyl moiety.
- Key functional groups: tertiary butyl carbamate (Boc-protected amine), ketone, and chlorinated aromatic ring.
Comparison with Structurally Related Compounds
Piperazine Analogues
Compound : 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS 443294-30-2)
- Molecular Formula : C₁₇H₂₂ClN₃O₃
- Key Difference : Replacement of the piperidine ring with piperazine (two nitrogen atoms in the six-membered ring).
- Implications :
Simplified Ethyl Chain Derivatives
Compound : [2-(4-Chloro-phenyl)ethyl]-carbamic acid tert-butyl ester ()
- Key Difference : The piperidin-4-yl group is replaced with a linear ethyl chain .
- Lower molecular weight (C₁₅H₂₁ClN₂O₂) may improve bioavailability but decrease target specificity .
Heterocyclic Substituent Variations
Compound : [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS 67828-42-6)
- Key Difference : Introduction of a pyrimidine ring at the N1-position.
- Implications :
Compound : (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (CAS 779339-09-2)
Extended or Rigidified Cores
Compound : 4-Oxo-[1,4';1',4'';1'',4''']quaterpiperidine-1'''-carboxylic acid tert-butyl ester ()
- Key Difference : Quaterpiperidine scaffold (four fused piperidine rings).
- Implications: Increased rigidity and molecular weight (C₂₈H₄₈N₄O₃) may limit membrane permeability. Potential for multi-target interactions due to extended conformation .
Functional Group Modifications
Compound : [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353966-87-6)
- Key Difference : Chloro-acetyl and ethyl-carbamate groups.
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|---|
| Target Compound | Piperidine | 4-Chlorophenyl-ketone, Boc-carbamate | C₁₈H₂₅ClN₂O₃ | 352.86 | 1146080-69-4 |
| Piperazine Analogue | Piperazine | 4-Chlorophenyl-ketone, Boc-carbamate | C₁₇H₂₂ClN₃O₃ | 359.83 | 443294-30-2 |
| Ethyl Chain Derivative | Ethyl | 4-Chlorophenyl, Boc-carbamate | C₁₅H₂₁ClN₂O₂ | 296.79 | - |
| Pyrimidine-Substituted | Piperidine | Chloropyrimidine, Methyl-Boc-carbamate | C₁₆H₂₂ClN₅O₂ | 363.84 | 67828-42-6 |
| Fluorinated Benzyl-Pyridine | Piperidine | 2-Fluorobenzyl, Pyridine, Boc-carbamate | C₁₈H₂₄FN₃O₂ | 333.41 | 779339-09-2 |
Research Findings and Implications
- Piperidine vs. Piperazine : Piperazine derivatives generally exhibit higher solubility but may require structural optimization to maintain target affinity .
- Heterocyclic Additions : Pyrimidine or pyridine substituents enhance interaction with aromatic residues in enzymes, as seen in kinase inhibitors .
- Functional Group Effects : Chloro-acetyl groups enable covalent modification strategies, useful in irreversible inhibitors .
Biological Activity
{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C18H25ClN2O3
- CAS Number : 45786579
This structure includes a piperidine ring, which is known for its diverse pharmacological activities, including analgesic and antitumor effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives containing the piperidine nucleus can demonstrate significant antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The biological activity can be attributed to the ability of these compounds to interact with bacterial cell membranes or inhibit essential enzymes.
| Compound | Target Organism | Inhibition (IC50 µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 ± 0.003 |
| Compound B | Bacillus subtilis | 0.63 ± 0.001 |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibitory Activity (IC50 µM) |
|---|---|
| AChE | 1.21 ± 0.005 |
| Urease | 6.28 ± 0.003 |
The inhibition of AChE suggests potential applications in neurodegenerative disorders, while urease inhibition may offer therapeutic avenues in managing urinary infections.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound likely binds to active sites on target enzymes, preventing substrate access and subsequent catalysis.
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Case Studies
Recent studies have highlighted the efficacy of similar piperidine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a closely related piperidine derivative exhibited potent activity against multidrug-resistant Staphylococcus aureus, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .
- Neuroprotective Effects : Another study explored the neuroprotective capabilities of piperidine derivatives in animal models of Alzheimer's disease, showing significant improvements in cognitive function and reduced amyloid plaque formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
